molecular formula C17H20N4O2 B2820105 2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380070-82-4

2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2820105
CAS No.: 2380070-82-4
M. Wt: 312.373
InChI Key: OHQXQEUMYDRZJX-UHFFFAOYSA-N
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Description

2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the oxazole and piperidine intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is often prepared through hydrogenation of pyridine derivatives. The final step involves coupling the oxazole and piperidine intermediates with the pyridine-4-carbonitrile under specific reaction conditions, such as using a palladium catalyst in a cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with oxazole, piperidine, and pyridine rings. Examples include:

Uniqueness

What sets 2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-16(9-20-23-13)11-21-6-2-3-15(10-21)12-22-17-7-14(8-18)4-5-19-17/h4-5,7,9,15H,2-3,6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQXQEUMYDRZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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